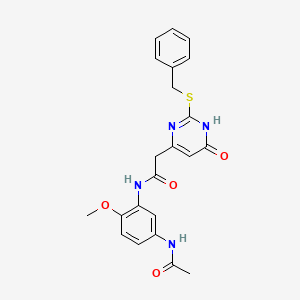

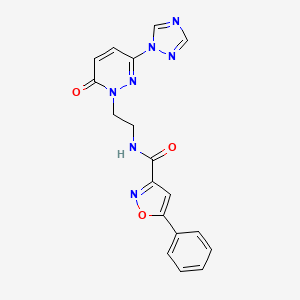

![molecular formula C17H19NO4S2 B3002595 1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-(thiophen-2-yl)piperidine CAS No. 1396809-29-2](/img/structure/B3002595.png)

1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-(thiophen-2-yl)piperidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of various piperidine derivatives has been a subject of interest due to their potential biological activities. In one study, a series of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives were synthesized by reacting substituted benzhydryl chlorides with 4-(3-(piperidin-4-yl)propyl)piperidine. This was followed by N-sulfonation with sulfonyl chlorides in the presence of dry methylene dichloride and triethylamine . Another research effort focused on the synthesis of spiro[isobenzofuran-1(3H),4'-piperidines], which involved lithiation of 2-bromobenzhydryl methyl ether, followed by addition of 1-methyl-4-piperidone and acid-catalyzed cyclization . Additionally, a series of 2-O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine were prepared by coupling 3,5-dichloro-2-hydroxy benzenesulfonyl chloride with piperidine under dynamic pH control in aqueous media, followed by substitution at the oxygen atom with different electrophiles .

Molecular Structure Analysis

The molecular structures of the synthesized piperidine derivatives were characterized using various spectroscopic techniques. For instance, the 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives were characterized by 1H-NMR, IR, and elemental analysis . The structural features of these compounds, such as the nature of substitutions on the benzhydryl and sulfonamide rings, were found to influence their biological activity. Similarly, the spiro[isobenzofuran-1(3H),4'-piperidines] were characterized to confirm the presence of the desired molecular framework . The O-substituted derivatives of sulfonamides bearing the piperidine nucleus were also spectrally characterized to confirm their structures .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these piperidine derivatives were carefully designed to introduce specific functional groups that could potentially enhance their biological activities. The N-sulfonation step in the synthesis of the benzhydryl-sulfonyl derivatives and the substitution reactions in the synthesis of the O-substituted derivatives are examples of such targeted chemical modifications. These reactions were crucial for the creation of a diverse set of compounds for biological evaluation.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were not explicitly detailed in the provided data. However, the characterization techniques used, such as 1H-NMR and IR spectroscopy, are indicative of the compounds' purity and the successful incorporation of the desired functional groups . The solubility, stability, and reactivity of these compounds would be influenced by their molecular structures and the nature of the substituents present.

Biological Activity and Case Studies

The synthesized piperidine derivatives were evaluated for their biological activities. The benzhydryl-sulfonyl derivatives exhibited significant antimicrobial activities against bacterial and fungal pathogens of tomato plants, with some compounds showing potent activities compared to standard drugs . The spiro[isobenzofuran-1(3H),4'-piperidines] were investigated for their central nervous system activity, with some compounds showing marked inhibition of tetrabenazine-induced ptosis, suggesting potential as central nervous system agents . The O-substituted derivatives of sulfonamides were found to have notable activity against butyrylcholinesterase enzyme, which is relevant in the context of neurodegenerative diseases . These studies provide valuable insights into the structure-activity relationships and potential therapeutic applications of these compounds.

Safety and Hazards

特性

IUPAC Name |

1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-thiophen-2-ylpiperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4S2/c19-24(20,14-3-4-15-16(12-14)22-10-9-21-15)18-7-5-13(6-8-18)17-2-1-11-23-17/h1-4,11-13H,5-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADFVEBHSFKMBGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC=CS2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Allyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3002515.png)

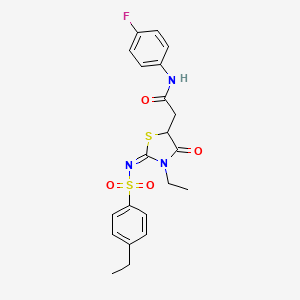

![ethyl 5-(4-(N,N-dimethylsulfamoyl)benzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3002519.png)

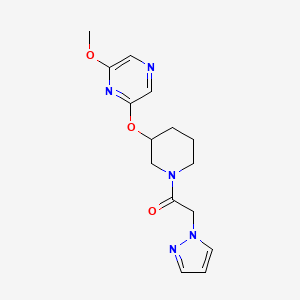

![2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B3002520.png)

![4-Chloro-3-[methoxy(methyl)sulfamoyl]benzoic acid](/img/structure/B3002522.png)

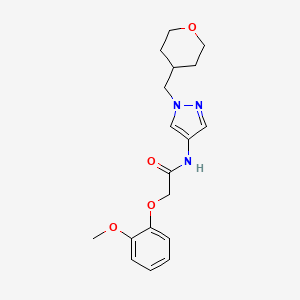

![1-(4-fluorophenyl)-4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B3002527.png)

![Ethyl 5-(2-(4-ethoxyphenyl)acetamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3002529.png)

![2-[3-(2-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B3002531.png)

![3-bromo-2,5-dimethyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine](/img/structure/B3002533.png)

![{[4-(Dimethylamino)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B3002535.png)